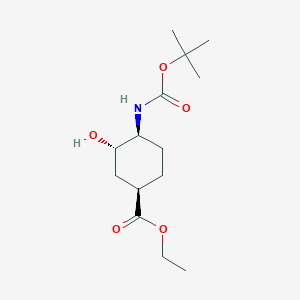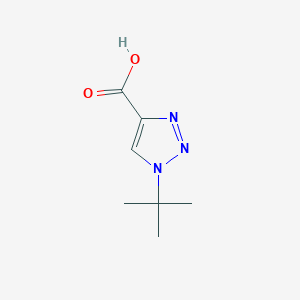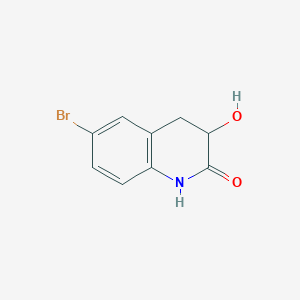
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one
説明
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photolabile Protecting Groups and Photochemistry
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one and its derivatives exhibit potential as photolabile protecting groups for carboxylic acids. The increased solubility and low fluorescence of these compounds, along with their greater single photon quantum efficiency compared to other photolabile groups, make them useful for in vivo applications. They possess enough sensitivity to multiphoton-induced photolysis, enabling their use as caging groups for biological messengers (Fedoryak & Dore, 2002).
Organic Synthesis and Cyclization Reactions
This chemical framework facilitates the synthesis of various derivatives through Lewis acid-catalyzed cyclization and other synthetic pathways. Efficient routes to 1-formyl-1,2-dihydroquinolines, based on the cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, illustrate the compound's versatility in organic synthesis (Kobayashi et al., 1995). Additionally, the Friedländer synthesis approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its use in forming bidentate and tridentate derivatives with potential applications in coordination chemistry (Hu, Zhang, & Thummel, 2003).
Catalysis and Metal Complex Formation
Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, incorporating N-heterocyclic carbenes and triphenylphosphine, have been synthesized and characterized. These complexes demonstrate significant catalytic activity in Suzuki coupling reactions, highlighting the compound's utility in facilitating organic transformations (Xu et al., 2014).
Biological Effectors and Photochemical Properties
The photolysis of 8-Bromo-7-hydroxyquinoline (BHQ) derivatives, under both one-photon and two-photon excitation, showcases the potential of these compounds as photoremovable protecting groups for the controlled release of biological effectors. Their stability, water solubility, and low fluorescence enable their use in conjunction with fluorescent indicators, offering a powerful tool for studying cell physiology with light, especially using two-photon excitation (Zhu et al., 2006).
特性
IUPAC Name |
6-bromo-3-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3,8,12H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCWPYTNGKDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



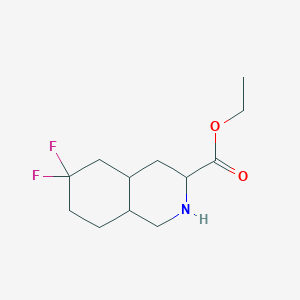
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)
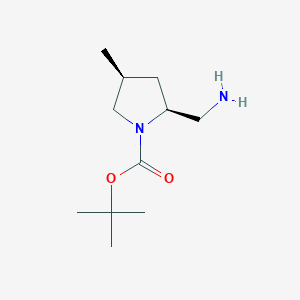
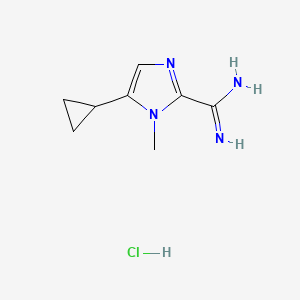
![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)
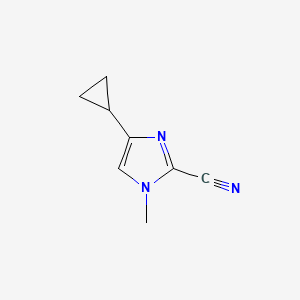

![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
